molecular formula C20H34N2O11 B14117437 5-Acetamido-2-(acetoxymethyl)-6-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)tetrahydro-2h-pyran-3,4-diyl diacetate

5-Acetamido-2-(acetoxymethyl)-6-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)tetrahydro-2h-pyran-3,4-diyl diacetate

Cat. No.: B14117437
M. Wt: 478.5 g/mol
InChI Key: LRNPJVCNIUAKHF-UHFFFAOYSA-N
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Description

5-Acetamido-2-(acetoxymethyl)-6-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)tetrahydro-2h-pyran-3,4-diyl diacetate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as acetamido, acetoxymethyl, and aminoethoxy groups. These functional groups contribute to its reactivity and potential utility in different chemical and biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetamido-2-(acetoxymethyl)-6-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)tetrahydro-2h-pyran-3,4-diyl diacetate typically involves multiple steps, each requiring specific reagents and conditions. The process begins with the preparation of the tetrahydro-2h-pyran core, followed by the introduction of the acetamido and acetoxymethyl groups. The aminoethoxy groups are then added through a series of etherification reactions. Each step requires careful control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for efficiency and cost-effectiveness, utilizing automated systems to control reaction parameters and ensure consistent product quality. The use of high-purity starting materials and advanced purification techniques, such as chromatography, would be essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

5-Acetamido-2-(acetoxymethyl)-6-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)tetrahydro-2h-pyran-3,4-diyl diacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: The compound’s potential bioactivity could be explored for therapeutic applications, such as drug development or as a diagnostic tool.

    Industry: It may find use in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which 5-Acetamido-2-(acetoxymethyl)-6-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)tetrahydro-2h-pyran-3,4-diyl diacetate exerts its effects depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The compound’s multiple functional groups allow for diverse modes of action, potentially affecting various cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Acetamido-2-(acetoxymethyl)-6-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)tetrahydro-2h-pyran-3,4-diyl diacetate include other tetrahydro-2h-pyran derivatives with different substituents. These compounds may share some chemical properties but differ in their specific reactivities and applications.

Uniqueness

What sets this compound apart is its combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C20H34N2O11

Molecular Weight

478.5 g/mol

IUPAC Name

[5-acetamido-3,4-diacetyloxy-6-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]oxan-2-yl]methyl acetate

InChI

InChI=1S/C20H34N2O11/c1-12(23)22-17-19(32-15(4)26)18(31-14(3)25)16(11-30-13(2)24)33-20(17)29-10-9-28-8-7-27-6-5-21/h16-20H,5-11,21H2,1-4H3,(H,22,23)

InChI Key

LRNPJVCNIUAKHF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCCOCCOCCN)COC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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